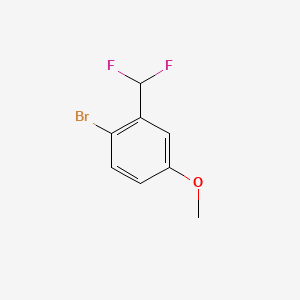

1-Bromo-2-(difluoromethyl)-4-methoxybenzene

描述

属性

IUPAC Name |

1-bromo-2-(difluoromethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSFDVRQELWSHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673321 | |

| Record name | 1-Bromo-2-(difluoromethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214329-81-3 | |

| Record name | 1-Bromo-2-(difluoromethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Methoxy Group Introduction

The methoxy group is typically introduced early in the synthesis via nucleophilic aromatic substitution or Ullmann-type coupling. For example, 4-methoxybenzene (anisole) serves as a common precursor, where the methoxy group is installed using methanol under acidic or basic conditions. Recent advancements employ copper(I) iodide catalysts in the presence of cesium carbonate to achieve high yields (>85%) at moderate temperatures (80–100°C).

Difluoromethylation Strategies

Difluoromethylation of the aromatic ring is achieved through electrophilic or radical pathways. A prominent method involves the use of difluoromethyl phenyl sulfone (DFMPS) as a reagent, which reacts with sodium methoxide to generate a difluoromethylene intermediate. This intermediate undergoes electrophilic substitution at the ortho position relative to the methoxy group, facilitated by Lewis acids such as boron trifluoride (BF₃).

Reaction Conditions:

Bromination at the Para Position

Bromination is performed using decarboxylative bromination protocols. A recent method utilizes tetrabutylammonium tribromide (Bu₄NBr₃) in acetonitrile with potassium phosphate (K₃PO₄) as a base. This approach achieves regioselective bromination at the para position relative to the methoxy group, with yields exceeding 80%.

Optimized Bromination Protocol:

Modular Coupling Approach

This strategy employs cross-coupling reactions to assemble pre-functionalized fragments. For instance, Suzuki-Miyaura coupling between a brominated difluoromethyl intermediate and a methoxy-substituted boronic acid has been reported.

Example Reaction:

Conditions:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

-

Base: Na₂CO₃ (2.0 equiv)

-

Solvent: Toluene/water (4:1)

-

Temperature: 90°C

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost efficiency and scalability. Key considerations include:

Catalyst Recycling

Heterogeneous catalysts, such as palladium on carbon (Pd/C), are favored for cross-coupling reactions to enable reuse over multiple batches.

Solvent Selection

Toluene and dimethylformamide (DMF) are commonly replaced with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) due to their lower environmental impact and higher boiling points.

Purification Techniques

Distillation and recrystallization remain standard, but simulated moving bed (SMB) chromatography is increasingly adopted for high-purity (>99%) batches.

Challenges and Limitations

Regioselectivity Issues

Competing bromination at the ortho position relative to the difluoromethyl group reduces yields. Directed ortho-metalation (DoM) strategies using directing groups like tert-butylcarbamate (Boc) have mitigated this issue.

Recent Advancements (2023–2025)

化学反应分析

Types of Reactions

1-Bromo-2-(difluoromethyl)-4-methoxybenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles such as nitronium ion (NO2+), sulfonium ion (SO3H+), or alkyl groups.

Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-(difluoromethyl)-4-methoxybenzene.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines are used under basic conditions.

Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or alkyl halides and aluminum chloride (AlCl3) for Friedel-Crafts alkylation.

Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used for the reduction process.

Major Products Formed

Nucleophilic Substitution: Products such as 2-(difluoromethyl)-4-methoxyphenol, 2-(difluoromethyl)-4-methoxybenzonitrile, or 2-(difluoromethyl)-4-methoxyaniline.

Electrophilic Aromatic Substitution: Products such as 1-bromo-2-(difluoromethyl)-4-methoxy-5-nitrobenzene or 1-bromo-2-(difluoromethyl)-4-methoxybenzenesulfonic acid.

Reduction: 2-(difluoromethyl)-4-methoxybenzene.

科学研究应用

1-Bromo-2-(difluoromethyl)-4-methoxybenzene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 1-Bromo-2-(difluoromethyl)-4-methoxybenzene involves its interaction with various molecular targets. The presence of the bromine atom and the difluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The methoxy group can also play a role in modulating the compound’s electronic properties and interactions with other molecules.

相似化合物的比较

Similar Compounds

- 1-Bromo-2-(difluoromethyl)benzene

- 1-Bromo-4-(difluoromethyl)benzene

- 1-Bromo-2-(difluoromethyl)-4-methylbenzene

Uniqueness

1-Bromo-2-(difluoromethyl)-4-methoxybenzene is unique due to the presence of both the difluoromethyl group and the methoxy group on the benzene ring. This combination of substituents can result in distinct chemical properties and reactivity compared to similar compounds. The methoxy group can enhance the compound’s solubility and influence its electronic characteristics, making it a valuable intermediate in various synthetic applications.

生物活性

1-Bromo-2-(difluoromethyl)-4-methoxybenzene, a compound with the molecular formula CHBrFO, has garnered attention in various fields of biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Weight : 237.044 g/mol

- CAS Number : 1214329-81-3

- IUPAC Name : this compound

The presence of bromine and difluoromethyl groups enhances the compound's lipophilicity and potential biological interactions, making it a subject of interest in drug design and development.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily due to its ability to interact with various molecular targets. The following sections detail specific aspects of its biological activity.

Antimicrobial Activity

Several studies have indicated that compounds containing difluoromethyl groups can exhibit antimicrobial properties. In particular, difluoromethylbenzene derivatives have shown effectiveness against various strains of bacteria, including multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest potential efficacy in treating infections caused by resistant bacteria.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Related Difluoromethyl Compounds | 4–8 | MRSA |

| Other Studies | 0.5–1.0 | Mycobacterium tuberculosis |

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. Its structural similarity to known anticancer agents suggests that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines with varying degrees of potency:

| Cell Line | IC (μM) | Mechanism |

|---|---|---|

| MDA-MB-231 (breast cancer) | 0.126 | Apoptosis induction |

| MCF-7 (breast cancer) | 17.02 | Cell cycle arrest |

These findings indicate a promising therapeutic window for further exploration in cancer treatment.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways relevant to cancer progression and microbial resistance.

- Receptor Modulation : Interaction with specific receptors could alter signaling pathways, leading to reduced cell viability in cancer cells.

Case Studies and Research Findings

A notable study focused on the synthesis and evaluation of difluoromethylated phenolic compounds found that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. This study emphasized the importance of fluorine substitution in enhancing biological activity and selectivity for cancer cells over normal cells.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that compounds with similar structures may demonstrate favorable absorption and distribution characteristics. However, detailed studies on the toxicity profile of this compound are necessary to evaluate its safety for therapeutic use.

常见问题

Basic: What are the common synthetic routes for preparing 1-Bromo-2-(difluoromethyl)-4-methoxybenzene?

Methodological Answer:

The synthesis typically involves halogenation and fluorination steps. A benzene ring is functionalized via electrophilic substitution:

- Step 1: Bromination at the 1-position using brominating agents like NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids (e.g., FeBr₃) .

- Step 2: Introduction of the difluoromethyl group via radical fluorination or nucleophilic substitution. For example, ClCF₂H can react with a pre-functionalized intermediate under Cu-mediated conditions .

- Step 3: Methoxy group installation at the 4-position using methylating agents (e.g., CH₃I) in basic conditions.

Key Reagents : Halogenating agents (NBS), fluorinating agents (ClCF₂H), and coupling catalysts (CuI). Optimal temperatures range from 0°C to 80°C in solvents like DMF or THF .

Basic: What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. The difluoromethyl group (CF₂H) shows a characteristic triplet in ¹H NMR (~δ 5.5–6.5 ppm) and a doublet in ¹⁹F NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 253.97 for C₈H₇BrF₂O) .

- IR Spectroscopy : Stretching frequencies for C-Br (~550 cm⁻¹) and C-F (~1100 cm⁻¹) validate functional groups .

Advanced: How can reaction conditions be optimized for Suzuki couplings involving this bromide?

Methodological Answer:

Optimization focuses on catalyst selection and solvent systems:

- Catalysts : Pd(PPh₃)₄ or Pd(dppf)Cl₂ at 1–5 mol% loading.

- Bases : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF:H₂O 3:1).

- Temperature : 80–100°C under inert atmosphere.

Monitor progress via TLC or GC-MS. Yields >80% are achievable with arylboronic acids bearing electron-withdrawing groups .

Advanced: What are the challenges in achieving regioselective functionalization of the benzene ring?

Methodological Answer:

Regioselectivity is influenced by steric and electronic factors:

- Steric Hindrance : Bulky substituents (e.g., methoxy at 4-position) direct electrophiles to the less hindered 2-position.

- Electronic Effects : Electron-deficient rings (due to Br and CF₂H) favor nucleophilic attack at meta/para positions.

Use directing groups (e.g., –NH₂) or transition-metal catalysts (Pd, Cu) to enhance selectivity. Computational DFT studies aid in predicting reactive sites .

Basic: What are the primary applications in medicinal chemistry research?

Methodological Answer:

- Drug Intermediate : Acts as a building block for fluorinated drug candidates (e.g., kinase inhibitors) due to enhanced metabolic stability from the CF₂H group .

- Biochemical Probes : Used to study enzyme-substrate interactions via ¹⁹F NMR .

Advanced: How does the difluoromethyl group influence the compound's electronic properties?

Methodological Answer:

The CF₂H group exhibits strong electron-withdrawing effects:

- Inductive Effect : Lowers pKa of adjacent protons, enhancing acidity.

- Conformational Effects : Hyperconjugation stabilizes transition states in SNAr reactions.

Electrochemical studies (cyclic voltammetry) show a reduction potential shift of ~0.3 V compared to non-fluorinated analogs .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts.

- Storage : In amber glass under inert gas (N₂/Ar) at –20°C to prevent degradation .

Advanced: How to resolve contradictions in reported reaction yields for nucleophilic substitutions?

Methodological Answer:

Discrepancies arise from solvent purity, trace moisture, or catalyst decomposition. Mitigation strategies:

- Dry Solvents : Distill THF over Na/benzophenone.

- Catalyst Screening : Test Pd vs. Cu catalysts for substrate-specific efficiency.

- Kinetic Studies : Monitor reaction progress in real-time using in-situ IR .

Advanced: What computational methods support the study of its reactivity?

Methodological Answer:

- DFT Calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic attack).

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein-ligand docking).

Software: Gaussian, ORCA, or AutoDock .

Basic: What are the storage and stability guidelines?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。